molecular formula C26H31ClN6O2 B611988 Nazartinib CAS No. 1508250-71-2

Nazartinib

Numéro de catalogue B611988
Numéro CAS: 1508250-71-2
Poids moléculaire: 495.02
Clé InChI: IOMMMLWIABWRKL-WUTDNEBXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nazartinib (EGF816) is a third-generation EGFR inhibitor with selectivity towards mutant forms of EGFR, resulting in inhibition of tumor cell growth . It is currently under investigation for the treatment of solid malignancies, with a focus on non-small cell lung cancer .


Molecular Structure Analysis

Nazartinib has a molecular formula of C26H31ClN6O2 . The InChIKey of Nazartinib is IOMMMLWIABWRKL-WUTDNEBXSA-N . Further details about its molecular structure can be found in the ChemSpider database .


Physical And Chemical Properties Analysis

Nazartinib has a molecular weight of 495.02 and a monoisotopic mass of 494.219696 Da . It has a density of 1.3±0.1 g/cm3 and a molar refractivity of 139.0±0.5 cm3 . Other properties such as ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are also available .

Applications De Recherche Scientifique

Application in Cancer Treatment

  • Scientific Field : Oncology
  • Summary of Application : Nazartinib (EGF816) is a new anti-cancer candidate proposed as a third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is being developed and clinically tested for the management of non-small cell lung cancer .
  • Methods of Application : Nazartinib is administered orally on a continuous schedule until the patient experiences unacceptable toxicity, progressive disease, or treatment is discontinued at the discretion of the investigator .
  • Results or Outcomes : The specific outcomes of Nazartinib’s use in cancer treatment are not detailed in the available resources. However, it is being clinically tested, indicating that it has shown promise in preclinical trials .

Application in Pharmacokinetics

  • Scientific Field : Pharmacokinetics
  • Summary of Application : The interactions of Nazartinib with different plasma and tissue components, specifically serum albumins, have gained considerable attention due to the significant influence of such interactions on the pharmacokinetics of this class of therapeutics .
  • Methods of Application : Experimental results of fluorescence quenching of human serum albumin (HSA) induced by Nazartinib revealed the development of a statically formed complex between Nazartinib and HSA .
  • Results or Outcomes : Interpretation of the observed fluorescence data using Stern-Volmer, Lineweaver-Burk and double-log formulae resulted in binding constants for the HSA-Nazartinib complex in the range of (2.34-2.81) × 10^4 M^-1 over the studied temperatures .

Combination Therapy in Cancer Treatment

  • Scientific Field : Oncology
  • Summary of Application : Nazartinib has been studied in combination with cMET inhibitor INC280 for the treatment of adult patients with EGFR mutated non-small cell lung cancer .
  • Methods of Application : The study was designed as a Phase Ib/II, multi-center, open-label study starting with a Phase Ib dose escalation part followed by a Phase II expansion part. Oral nazartinib (once daily) and capmatinib (twice daily) was administered on a continuous schedule until participant experienced unacceptable toxicity, progressive disease (PD) and/or treatment was discontinued at the discretion of the investigator or withdrawal of consent/opposition to use data/biological samples .
  • Results or Outcomes : The purpose of this study was to determine the maximum tolerated dose (MTD) / recommended phase 2 dose (RP2D) of nazartinib (EGF816) in combination with capmatinib (INC280) and to estimate the preliminary anti-tumor activity of nazartinib in combination with capmatinib .

First-Line Treatment in EGFR-Mutant NSCLC

  • Scientific Field : Oncology
  • Summary of Application : Nazartinib has demonstrated promising anti-tumor activity as a first-line treatment in adult patients with EGFR-mutant non-small cell lung cancer (NSCLC) .
  • Methods of Application : This phase I/II multicentre study of nazartinib was conducted in treatment-naive patients with advanced EGFR-mutant NSCLC harbouring activating EGFR L858R and/or ex19del mutations. All 45 patients received the recommended phase II oral dose of 150 mg once daily on a continuous schedule .
  • Results or Outcomes : Twenty-nine of 45 patients demonstrated a response to nazartinib, yielding an overall response rate of 64%. One patient achieved complete response. At data cutoff on 22 March 2018, responses were ongoing in 27 of the 29 responding patients .

Safety And Hazards

Nazartinib is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Propriétés

IUPAC Name

N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)/b11-7+/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMMMLWIABWRKL-WUTDNEBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nazartinib

CAS RN

1508250-71-2
Record name Nazartinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1508250712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nazartinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NAZARTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE7K32EME8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
DSW Tan, NB Leighl, GJ Riely, JCH Yang… - The Lancet …, 2020 - thelancet.com
… We aimed to assess the safety and activity of nazartinib (EGF816), a third-generation EGFR TKI that selectively inhibits EGFR with Thr790Met or activating mutations (or both), while …
Number of citations: 51 www.thelancet.com
K Masuzawa, H Yasuda, J Hamamoto, S Nukaga… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… , such as osimertinib and nazartinib, are effective for patients … wider therapeutic windows than nazartinib. For less common … values of osimertinib and nazartinib were around 100 nM, …
Number of citations: 43 www.ncbi.nlm.nih.gov
DSW Tan, SW Kim, SP Aix, LV Sequist, EF Smit… - European Journal of …, 2022 - Elsevier
… In phase 1 of this study, nazartinib demonstrated antitumor … 150 mg, 225 mg, or 350 mg nazartinib once daily [13]; 2 of 73 … The RP2D for nazartinib capsules was also selected as 150 …
Number of citations: 3 www.sciencedirect.com
J Cui, Z Xiao, LL Zhang - Medicine, 2021 - ncbi.nlm.nih.gov
… nazartinib in patients suffering from EGFR-mutated NSCLC. The anticipated results of the study are expected to provide clinical basis for nazartinib … and efficacy of nazartinib in patients …
Number of citations: 6 www.ncbi.nlm.nih.gov
DW Kim, DSW Tan, S Ponce Aix, LV Sequist, EF Smit… - 2018 - ascopubs.org
… I/II multicenter study of nazartinib in EGFR-mutant NSCLC (… Methods: Pts (ECOG PS 0−1) received nazartinib 150 mg QD… Conclusions: Oral nazartinib demonstrated a tolerable safety …
Number of citations: 17 ascopubs.org
AA Almehizia, H AlRabiah… - Royal Society …, 2020 - royalsocietypublishing.org
The interactions of novel anti-cancer therapeutic agents with the different plasma and tissue components, specifically serum albumins, have lately gained considerable attention due to …
Number of citations: 11 royalsocietypublishing.org
E Felip, V Minotti, R Soo, J Wolf, B Solomon… - Annals of …, 2020 - annalsofoncology.org
… plus nazartinib in pts … nazartinib demonstrated clinically relevant efficacy and confirms the role of selective MET inhibition in this subset of post-EGFR TKI pts. Capmatinib plus nazartinib …
Number of citations: 7 www.annalsofoncology.org
DS Tan, SW Kim, LV Sequist, SP Aix… - Annals of …, 2018 - annalsofoncology.org
Background: Nazartinib (EGF816) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that selectively targets activating (L858R, ex19del) and …
Number of citations: 9 www.annalsofoncology.org
J Jassem, R Dziadziuszko - The Lancet Respiratory Medicine, 2020 - thelancet.com
… Both compounds showed antitumour activity in the brain; however, the duration of CNS disease control for nazartinib is unknown. Notably, nazartinib was less effective in patients with …
Number of citations: 5 www.thelancet.com
DSW Tan, NB Leighl, JCH Yang, GJ Riely, LV Sequist… - 2020 - ascopubs.org
… , and a tolerable safety profile with nazartinib in treatment (tx)-… metastasis (BM) received oral nazartinib 150 mg once daily (… Nazartinib is a promising 3 rd generation EGFR TKI for tx-…
Number of citations: 4 ascopubs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.